molecular formula C17H26N2O4 B4663799 N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide

N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide

Cat. No.: B4663799
M. Wt: 322.4 g/mol
InChI Key: PDLWLEHLDYSSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring substituted with an ethyl group and a benzamide moiety substituted with three methoxy groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Ethylation: The piperidine ring is then ethylated using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with appropriate amines under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the ethylated piperidine with the benzamide moiety using coupling reagents such as carbodiimides.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: N-oxides and hydroxylated derivatives.

    Reduction Products: Secondary amines and alcohols.

    Substitution Products: Various substituted benzamides with different functional groups.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide
  • N-(1-ethyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide
  • (1-ethylpiperidin-4-yl)acetic acid hydrate

Comparison:

  • N-(1-ethyl-4-piperidinyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its pharmacological properties and reactivity.
  • N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide has two methoxy groups, which may result in different binding affinities and biological activities.
  • N-(1-ethyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide contains a fluorophenoxy group, which can alter its chemical reactivity and interaction with molecular targets.
  • (1-ethylpiperidin-4-yl)acetic acid hydrate has a different functional group (acetic acid) and may exhibit distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-5-19-8-6-13(7-9-19)18-17(20)12-10-14(21-2)16(23-4)15(11-12)22-3/h10-11,13H,5-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLWLEHLDYSSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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